N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide
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Overview
Description
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide typically involves the formation of the thiadiazole ring followed by the attachment of the phenoxybutanamide group. One common synthetic route starts with the preparation of 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine, which is then reacted with 2-phenoxybutanoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and phenoxybutanamide analogs, such as:
- N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide
Uniqueness
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide is unique due to its specific combination of a thiadiazole ring and a phenoxybutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-12(5-2)16-19-20-17(23-16)18-15(21)14(6-3)22-13-10-8-7-9-11-13/h7-12,14H,4-6H2,1-3H3,(H,18,20,21) |
InChI Key |
QRWPLGHIDAMJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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